

# biochemical and physical properties of DG172 dihydrochloride

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## Compound of Interest

Compound Name: DG172 dihydrochloride

Cat. No.: B607091

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## DG172 Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DG172 dihydrochloride** is a potent and selective small molecule modulator of the Peroxisome Proliferator-Activated Receptor beta/delta (PPAR $\beta/\delta$ ). Classified as a selective PPAR $\beta/\delta$  antagonist and inverse agonist, DG172 has emerged as a critical tool for investigating the physiological and pathophysiological roles of PPAR $\beta/\delta$ .<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the biochemical and physical properties of **DG172 dihydrochloride**, detailed experimental protocols for its study, and a summary of its known signaling pathways.

### Biochemical and Physical Properties

**DG172 dihydrochloride**, chemically known as (Z)-2-(2-bromophenyl)-3-{{4-(1-methylpiperazine)amino}phenyl}acrylonitrile dihydrochloride, is a synthetic compound designed for high-affinity binding to PPAR $\beta/\delta$ .<sup>[4]</sup> Its inverse agonistic properties enable it to suppress the basal transcriptional activity of PPAR $\beta/\delta$ , making it a valuable tool for elucidating the receptor's function.<sup>[4]</sup>

### Quantitative Data Summary

The following tables summarize the key quantitative data for **DG172 dihydrochloride** based on published literature.

Table 1: In Vitro Potency and Efficacy

Parameter	Value	Species/Cell Line	Reference
IC50 (PPAR $\beta/\delta$ binding)	27 nM	Not Specified	<a href="#">[1]</a> <a href="#">[2]</a>
IC50 (PPAR $\beta/\delta$ binding)	26.9 nM	Not Specified	<a href="#">[5]</a>
IC50 (Angptl4 gene expression)	9.5 nM	Mouse myoblasts (C2C12)	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>

Table 2: Physical and Chemical Properties

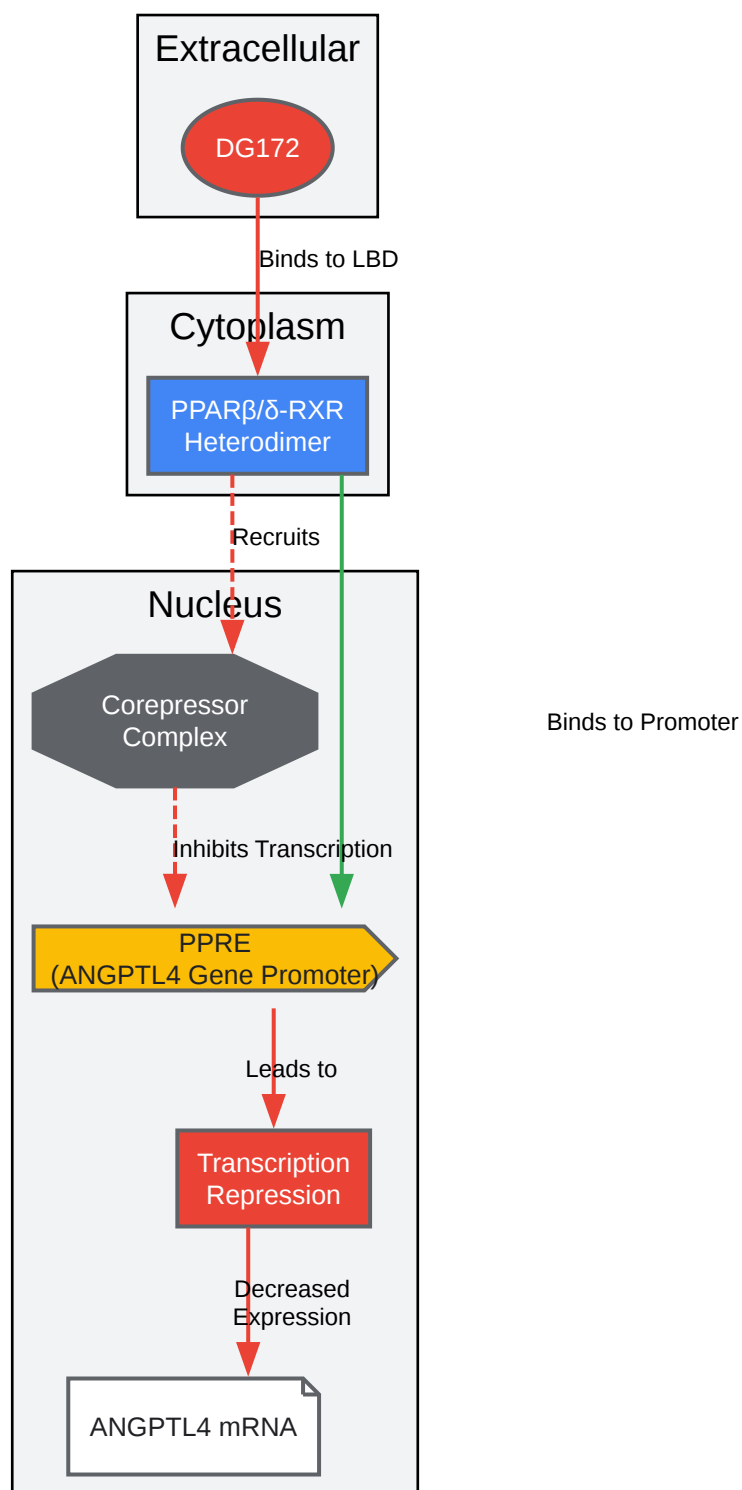
Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>20</sub> BrN <sub>3</sub> ·2HCl	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	455.22 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	1361504-77-9	<a href="#">[2]</a>
Solubility	DMSO: 91 mg/mL (199.9 mM)	<a href="#">[2]</a>
Water: 44 mg/mL	<a href="#">[2]</a>	<a href="#">[2]</a>
Ethanol: 23 mg/mL	<a href="#">[2]</a>	
Storage	3 years at -20°C (powder)	
1 year at -80°C (in solvent)	<a href="#">[2]</a>	<a href="#">[2]</a>
1 month at -20°C (in solvent)	<a href="#">[2]</a>	

## Signaling Pathways

**DG172 dihydrochloride** has been shown to modulate both PPAR $\beta/\delta$ -dependent and -independent signaling pathways.

## PPAR $\beta/\delta$ -Dependent Signaling: Repression of ANGPTL4

As an inverse agonist, DG172 binds to the PPAR $\beta/\delta$  receptor, leading to the recruitment of transcriptional corepressors. This action results in the down-regulation of PPAR $\beta/\delta$  target genes, most notably Angiopoietin-like 4 (ANGPTL4).<sup>[1][4]</sup> ANGPTL4 is implicated in various processes, including lipid metabolism and cancer cell invasion.<sup>[1][2]</sup> The repression of ANGPTL4 transcription by DG172 is a key mechanism underlying its biological effects.<sup>[1][2]</sup>

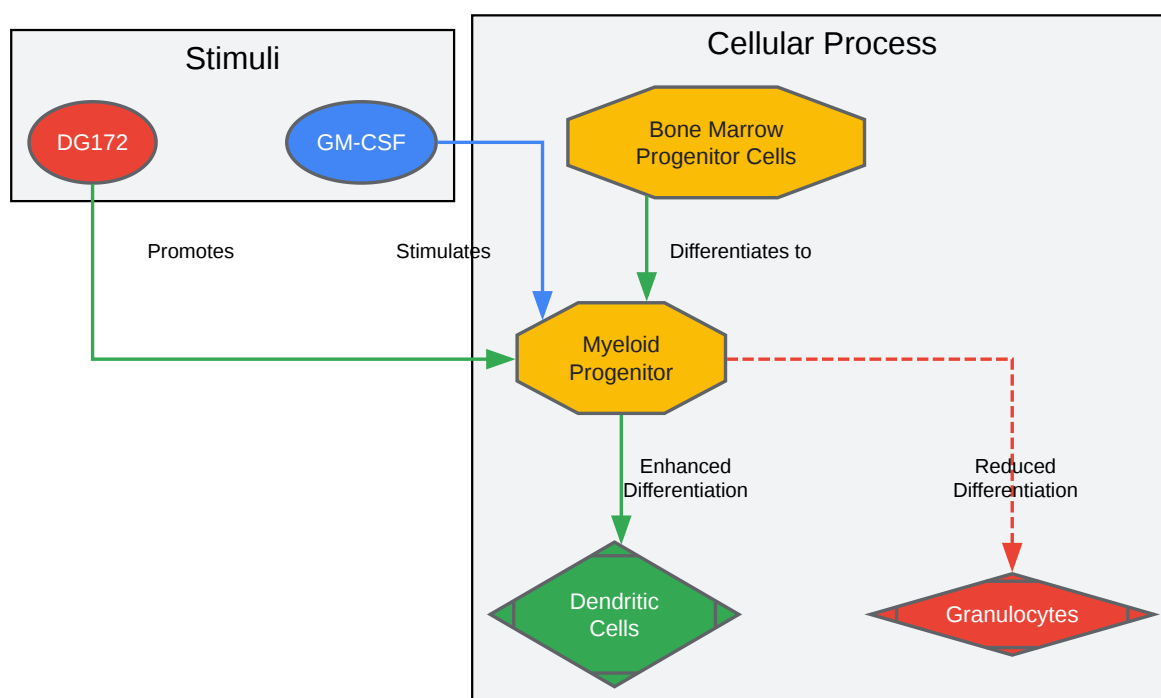


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DG172-mediated repression of ANGPTL4 transcription.

## PPAR $\beta/\delta$ -Independent Signaling: Myeloid Cell Differentiation

Interestingly, DG172 has been observed to promote the differentiation of dendritic cells (DCs) from bone marrow cells, a process that occurs independently of PPAR $\beta/\delta$ .<sup>[1][6]</sup> This suggests that DG172 may have off-target effects or interact with other cellular components to influence myeloid lineage commitment.<sup>[6]</sup>



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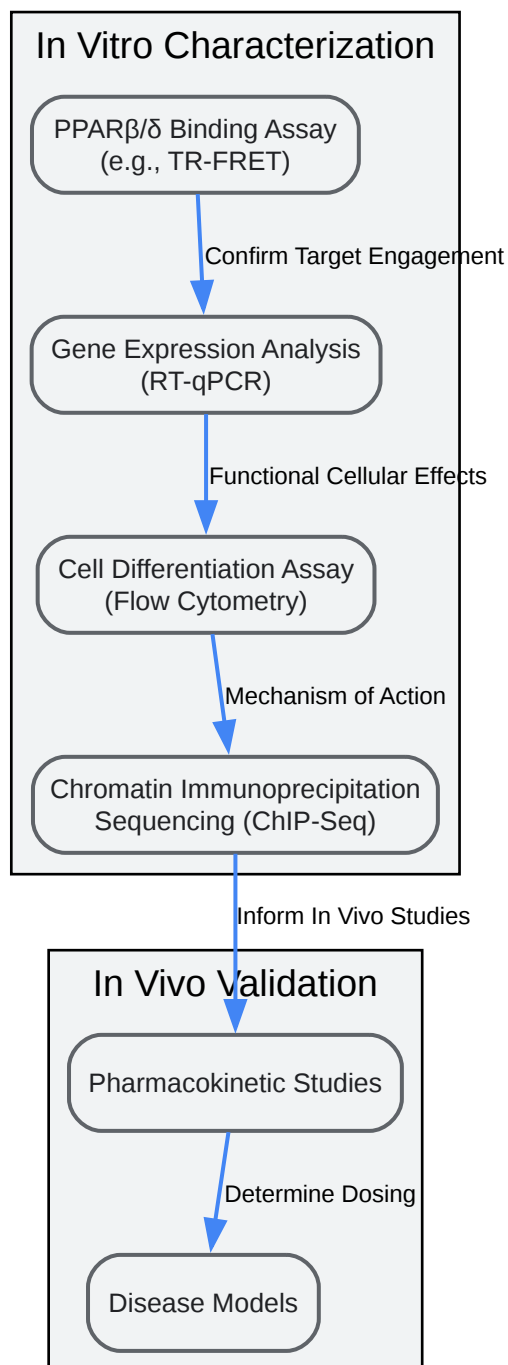
PPAR $\beta/\delta$ -independent effect of DG172 on myeloid cell differentiation.

## Experimental Protocols

The following are detailed methodologies for key experiments involving **DG172 dihydrochloride**, based on published research.

## General Experimental Workflow

The study of DG172 typically involves a series of in vitro and in vivo experiments to characterize its activity and mechanism of action.



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General experimental workflow for studying DG172.

## PPAR $\beta/\delta$ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the binding affinity (IC<sub>50</sub>) of DG172 for the PPAR $\beta/\delta$  receptor.

Methodology:

- Reagents: Recombinant PPAR $\beta/\delta$  ligand-binding domain (LBD), a fluorescently labeled PPAR $\beta/\delta$  agonist (tracer), and europium-labeled anti-GST antibody.
- Procedure:
  - A mixture of the PPAR $\beta/\delta$ -LBD and the anti-GST antibody is prepared in an appropriate assay buffer.
  - The fluorescent tracer is added to the mixture.
  - Serial dilutions of **DG172 dihydrochloride** are added to the wells of a microplate.
  - The protein-tracer mixture is dispensed into the wells containing the test compound.
  - The plate is incubated to allow for binding equilibrium to be reached.
  - The TR-FRET signal is read on a compatible plate reader. The signal is generated when the tracer is bound to the LBD, bringing the europium and the fluorescent label in close proximity.
- Data Analysis: The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition of the FRET signal against the concentration of DG172 and fitting the data to a sigmoidal dose-response curve.

## Gene Expression Analysis (Reverse Transcription Quantitative PCR - RT-qPCR)

Objective: To measure the effect of DG172 on the expression of PPAR $\beta/\delta$  target genes, such as ANGPTL4.

Methodology:

- Cell Culture: C2C12 mouse myoblasts are cultured in standard growth medium.
- Treatment: Cells are treated with varying concentrations of **DG172 dihydrochloride** for a specified period (e.g., 24 hours).
- RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.
- Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for the Angptl4 gene and a housekeeping gene (e.g., Gapdh) for normalization.
- Data Analysis: The relative expression of Angptl4 is calculated using the  $\Delta\Delta C_t$  method, comparing the expression in DG172-treated cells to that in vehicle-treated control cells. The IC50 for gene expression inhibition is determined from the dose-response curve.<sup>[2]</sup>

## Dendritic Cell Differentiation Assay

Objective: To assess the PPAR $\beta/\delta$ -independent effect of DG172 on the differentiation of bone marrow cells into dendritic cells.

Methodology:

- Cell Isolation: Bone marrow cells are harvested from the femurs and tibias of mice.
- Cell Culture and Differentiation:
  - Bone marrow cells are cultured in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to induce differentiation towards the myeloid lineage.
  - DG172 (e.g., 1  $\mu$ M) is added to the culture medium.
  - Cells are cultured for several days, with media changes as required.
- Flow Cytometry Analysis:



- Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers for dendritic cells (e.g., CD11c, MHCII) and granulocytes (e.g., Gr-1).
- The percentage of different cell populations is quantified using a flow cytometer.
- Data Analysis: The proportion of dendritic cells and granulocytes in DG172-treated cultures is compared to that in control cultures to determine the effect of the compound on cell differentiation.<sup>[1][6]</sup>

## Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

Objective: To identify the genomic regions where the PPAR $\beta/\delta$ -RXR heterodimer binds in the presence of DG172 and to understand the mechanism of transcriptional repression.

Methodology:

- Cell Treatment and Cross-linking: Cells (e.g., MDA-MB-231 human breast cancer cells) are treated with DG172 or a vehicle control. Proteins are then cross-linked to DNA using formaldehyde.
- Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments using sonication.
- Immunoprecipitation: An antibody specific to PPAR $\beta/\delta$  or RXR is used to immunoprecipitate the protein-DNA complexes.
- DNA Purification: The cross-links are reversed, and the DNA is purified.
- Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
- Data Analysis: The sequencing reads are aligned to the reference genome, and peaks are called to identify the genomic regions enriched for PPAR $\beta/\delta$  binding. These regions can then be analyzed for associated genes and regulatory elements.<sup>[1][2]</sup>

## Conclusion

**DG172 dihydrochloride** is a powerful research tool for dissecting the complex biology of PPAR $\beta/\delta$ . Its well-characterized biochemical and physical properties, combined with its potent and selective inverse agonist activity, make it an invaluable asset for researchers in academia and the pharmaceutical industry. The detailed experimental protocols provided in this guide offer a starting point for investigators seeking to utilize DG172 in their own studies. Further research into the PPAR $\beta/\delta$ -independent effects of DG172 may reveal novel therapeutic avenues.

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